molecular formula C21H21NO4S B1146932 (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 141636-66-0

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1146932
CAS No.: 141636-66-0
M. Wt: 383.46
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Description

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it particularly useful in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable aldehyde with cysteine or a cysteine derivative under acidic conditions.

    Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazolidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Deprotected thiazolidine carboxylic acid.

Scientific Research Applications

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under basic conditions to allow for further reactions. The thiazolidine ring can interact with various molecular targets, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-1,3-thiazolidine-4-carboxylic acid: Lacks the 5,5-dimethyl substitution, resulting in different steric and electronic properties.

    (S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid: Uses a different protecting group (Boc) which is removed under acidic conditions.

Uniqueness

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the Fmoc protecting group and the 5,5-dimethyl substitution on the thiazolidine ring. These features provide specific steric and electronic properties that make it particularly useful in peptide synthesis and other applications.

Biological Activity

(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thiazolidine Derivatives

Thiazolidine derivatives, including this compound, are known for their diverse biological activities. These compounds often exhibit antioxidant properties and can inhibit various enzymes, making them valuable in therapeutic applications.

Antioxidant Activity

Research indicates that thiazolidine derivatives demonstrate significant antioxidant activity. For instance, studies have shown that certain modifications to the thiazolidine structure can enhance its ability to scavenge free radicals and reduce lipid peroxidation. The antioxidant potential is often assessed using assays such as the TBARS (Thiobarbituric Acid Reactive Substances) assay, which measures malondialdehyde levels as an indicator of lipid peroxidation .

Enzyme Inhibition

One of the key biological activities attributed to this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin synthesis. This inhibition is particularly relevant in cosmetic applications for skin lightening and in treating hyperpigmentation disorders. The structure-activity relationship (SAR) studies suggest that specific substitutions at the 2 and 4 positions of the thiazolidine ring can significantly influence tyrosinase inhibitory activity .

Case Studies and Experimental Data

  • Tyrosinase Inhibition : A study synthesized various thiazolidine derivatives and evaluated their tyrosinase inhibitory potential. Compounds with methoxy substitutions at position 2 exhibited lower IC50 values compared to hydroxyl-substituted derivatives, indicating stronger inhibitory effects .
  • Antioxidant Properties : In another study evaluating lipid peroxidation inhibition, compounds with cyclohexyl moieties at position 4 showed enhanced antioxidant activity compared to their unsubstituted counterparts. The effective concentration (EC50) values were significantly lower for these derivatives .
  • Cell Line Studies : Thiazolidine derivatives have been tested against various cancer cell lines. For instance, a derivative exhibited cytotoxicity against the HT-29 cell line with an IC50 value of 0.31 ± 0.022 µM, highlighting its potential as an anticancer agent .

Applications in Drug Development

This compound serves multiple roles in drug development:

  • Peptide Synthesis : It acts as a protecting group in peptide synthesis, facilitating selective modifications without interference from other functional groups .
  • Bioconjugation : The compound aids in attaching biomolecules for targeted therapies and diagnostics .
  • Novel Pharmaceutical Design : Its unique structure allows chemists to explore new synthetic pathways for creating drugs targeting specific biological pathways .

Comparative Analysis of Biological Activities

CompoundBiological ActivityIC50 Value (µM)Notes
This compoundTyrosinase InhibitionVaries by substitutionStronger inhibition with methoxy groups
Thiazolidine Derivative AAntioxidantEC50 = 0.565 ± 0.051Enhanced activity with cyclohexyl substitution
Thiazolidine Derivative BCytotoxicity (HT-29)0.31 ± 0.022Significant anticancer potential

Properties

IUPAC Name

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWBFHCBDIMJQV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124851
Record name 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141636-66-0
Record name 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141636-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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